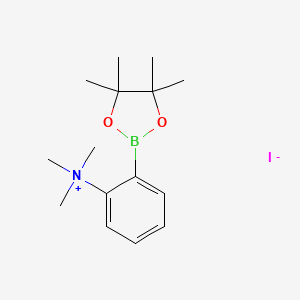
1,3-Dibromo-5-fluorobenzene-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-fluorobenzene-d3: is a deuterated derivative of 1,3-Dibromo-5-fluorobenzene. It is an aryl fluorinated building block used in various chemical syntheses. The compound has a molecular formula of C6D3Br2F and a molecular weight of 256.91 g/mol . Deuterium labeling is often employed in research to study reaction mechanisms and metabolic pathways due to its unique properties compared to hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-fluorobenzene-d3 can be synthesized by deuteration of 1,3-Dibromo-5-fluorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents or solvents under specific reaction conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and controlled environments to ensure the efficient exchange of hydrogen with deuterium .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dibromo-5-fluorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in coupling reactions such as the Stille reaction, where it reacts with organotin compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Stille Reaction: Organotin reagents and palladium catalysts are commonly used under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-fluorobenzene-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways and mechanisms of biochemical reactions.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents, leveraging its stability and unique isotopic properties.
Industry: The compound is used in the production of advanced materials and specialty chemicals, where precise control over molecular structure is required
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-fluorobenzene-d3 involves its interaction with various molecular targets through its bromine and fluorine atoms. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful for studying reaction mechanisms and pathways. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or synthetic reactions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromo-5-fluorobenzene: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
1-Bromo-3,5-difluorobenzene: A related compound with two fluorine atoms instead of one, used in different synthetic contexts.
3,5-Dibromoanisole: Another brominated aromatic compound used in organic synthesis
Uniqueness: 1,3-Dibromo-5-fluorobenzene-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium’s heavier mass compared to hydrogen can influence reaction kinetics and metabolic stability, making it a valuable tool in studying complex chemical and biological systems .
Eigenschaften
IUPAC Name |
1,3-dibromo-2,4,6-trideuterio-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYHZXKFSLNLN-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)
![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)



![N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B597141.png)
![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)
